molecular formula C13H13FN2O2 B12203144 N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide

N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide

Cat. No.: B12203144
M. Wt: 248.25 g/mol
InChI Key: XEOGQVWSGSNAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[(2-Fluorophenyl)methanediyl]bisprop-2-enamide is a bis-acrylamide derivative characterized by a central 2-fluorophenyl methanediyl group bridging two acrylamide moieties. This structure confers unique electronic and steric properties due to the fluorine substituent on the aromatic ring, which may enhance thermal stability, solubility in organic solvents, and reactivity in polymerization or crosslinking applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-[(2-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-7-5-6-8-10(9)14/h3-8,13H,1-2H2,(H,15,17)(H,16,18)

InChI Key

XEOGQVWSGSNAAT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1F)NC(=O)C=C

solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Acrylamides with Varied Bridging Groups

The compound’s core bis-acrylamide framework is shared with other derivatives, but the bridging group dictates key differences:

Compound Name Bridging Group Key Features Applications Reference
N,N'-[(2-Fluorophenyl)methanediyl]bisprop-2-enamide 2-Fluorophenyl methanediyl Fluorine enhances electronegativity, possibly improving thermal/chemical stability. Limited solubility data. Polymer crosslinker, drug synthesis intermediates
N,N'-(1,2-Dihydroxyethylene)bisprop-2-enamide Dihydroxyethylene Hydroxyl groups increase hydrophilicity; density = 1.263 g/cm³. Biomedical hydrogels, drug delivery
N,N'-Bis(acryloyl)cystamine Disulfide (-S-S-) bridge Redox-responsive bridge enables dynamic crosslinking. Smart materials, controlled release systems N/A
  • Solubility : The dihydroxyethylene analog () is likely more water-soluble due to hydroxyl groups, whereas the fluorophenyl derivative may favor organic solvents.

Fluorinated Aromatic Compounds in Pharmaceuticals

Compound () Structure Role Reference
MM1106.07 (Impurity E) 7-Chloro-5-(2-fluorophenyl)-benzodiazepine Pharmaceutical impurity; fluorine may alter metabolic stability.
MM1106.08 (Impurity H) 6-Chloro-4-(2-fluorophenyl)quinazoline Fluorine enhances binding affinity in kinase inhibitors.
  • Biological Activity : The 2-fluorophenyl group in pharmaceuticals is often used to improve metabolic stability and target binding via hydrophobic interactions and reduced susceptibility to oxidation . This suggests that this compound could similarly enhance stability in drug-conjugate systems.

Research Findings and Gaps

  • Thermal Properties : Fluorine’s electronegativity likely increases thermal stability, as seen in fluorinated polymers, but experimental data for this compound are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.